

CEP-28122 Assay Conditions and Cellular IC50 Data

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: CEP-28122

CAS No.: 1022958-60-6

Cat. No.: S549068

[Get Quote](#)

The table below summarizes the key quantitative data found in the scientific literature for **CEP-28122**.

Assay Type	Cell Line / Context	IC50 / Inhibitory Concentration	Description / Additional Conditions
Enzymatic Assay [1]	Recombinant ALK	1.9 ± 0.5 nM	TRF (Time-Resolved Fluorescence) assay
Cellular Phosphorylation	KARPAS-299 (ALK+ ALCL)	20 nM [1]	Inhibition of ALK tyrosine phosphorylation after 2 hours in the presence of mouse plasma
Cellular Phosphorylation [2]	ALK+ tumor xenografts	>90% inhibition for >12 hours	Single oral dose of 30 mg/kg in mice
Cellular Viability / Cytotoxicity [2]	ALK-positive ALCL, NSCLC, and neuroblastoma cells	Induces growth inhibition/cytotoxicity	Concentration-dependent effect; specific IC50 not provided
Selectivity Profile [1]	Recombinant Flt4 (VEGFR-3)	46 ± 10 nM	Demonstrates selectivity versus other kinases

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the data, which you can use as a reference for your own work.

Cellular ALK Tyrosine Phosphorylation Assay

This protocol is based on the experiments that determined the cellular IC₅₀ of 20 nM in KARPAS-299 cells [1] [3].

- **Cell Line:** KARPAS-299 (human anaplastic large-cell lymphoma, ALK-positive) [3].
- **Inhibitor Treatment:** Cells are treated with **CEP-28122** for 2 hours. The literature notes that the assay was performed **in the presence of mouse plasma** to better simulate *in vivo* conditions, which can affect compound availability [1].
- **Cell Lysis and Analysis:** After treatment, cells are lysed. The level of phosphorylated ALK (a direct measure of kinase activity) is analyzed by:
 - **Western Blotting:** Using specific antibodies against phospho-ALK (Y1604) and total ALK protein [3].
- **Quantification:** The band intensity from Western Blots can be quantified using densitometry software to determine the percentage of inhibition at each concentration of **CEP-28122**.

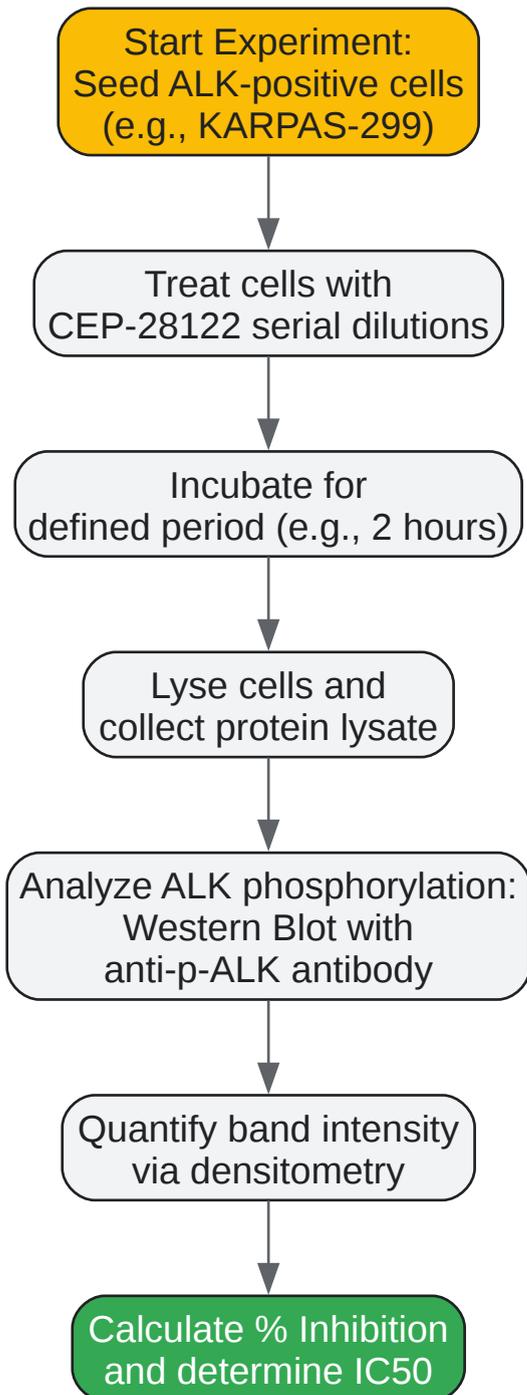
In Vivo Target Inhibition Assay

This describes the study where a single dose of **CEP-28122** achieved over 90% target inhibition in mice [2].

- **Animal Model:** Severe combined immunodeficient (SCID) or nu/nu mice bearing subcutaneous tumor xenografts (e.g., from ALCL, NSCLC, or neuroblastoma cells) [2].
- **Dosing:** A single oral dose of **CEP-28122** at 30 mg/kg is administered [2].
- **Tumor Analysis:** At various time points post-dosing (e.g., 6 hours, 12 hours, 24 hours), tumors are collected and homogenized.
- **Phosphorylation Measurement:** The lysates from the tumors are analyzed via Western blotting to measure the levels of phosphorylated ALK over time, confirming the duration of target engagement [2].

Experimental Workflow and Signaling Pathway

The following diagram illustrates the logical workflow for conducting and analyzing a cellular kinase inhibition assay with **CEP-28122**, based on the protocols above.



[Click to download full resolution via product page](#)

Frequently Asked Questions (FAQs)

Q1: What is the key difference between the enzymatic and cellular IC50 values for CEP-28122, and why does it matter? The enzymatic IC50 (1.9 nM) measures the compound's direct potency in inhibiting the isolated ALK enzyme in a controlled biochemical system. The cellular IC50 (20 nM) is typically higher because it must account for the compound penetrating the cell membrane, binding to proteins (like those in plasma), and overcoming cellular efflux mechanisms. This difference is critical for translating *in vitro* results to effective *in vivo* dosing strategies [1].

Q2: My experiment requires inhibiting Flt4 (VEGFR-3). Is CEP-28122 a suitable inhibitor? CEP-28122 does show inhibitory activity against Flt4, but with significantly lower potency (IC50 = 46 nM) compared to its primary target ALK (IC50 = 1.9 nM). It is approximately 24-fold less selective for Flt4 over ALK. For highly specific Flt4 studies, a more selective inhibitor would be recommended. **CEP-28122's** effect on Flt4 should be considered a potential off-target effect in your experimental design [1].

Q3: What are the recommended conditions for testing CEP-28122 in an in vivo model? Based on published research, a single oral dose of 30 mg/kg in mouse xenograft models achieved sustained and substantial (>90%) inhibition of ALK phosphorylation in tumors for over 12 hours. For antitumor efficacy studies, oral administration at 30 mg/kg twice daily or higher has led to complete or near-complete tumor regressions in ALK-positive models [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. CEP-28122 | ALK Inhibitor [medchemexpress.com]
2. CEP-28122 - ALK Inhibitor for Targeted Cancer Therapy [apexbt.com]
3. Chimeric kinase ALK induces expression of NAMPT and ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [CEP-28122 Assay Conditions and Cellular IC50 Data]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b549068#cep-28122-assay-conditions-cellular-ic50>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com